molecular formula C6H14ClNO B6608360 1-aminohexan-3-onehydrochloride CAS No. 32373-12-9

1-aminohexan-3-onehydrochloride

Cat. No.: B6608360
CAS No.: 32373-12-9
M. Wt: 151.63 g/mol
InChI Key: ALTGEDPKCPWCAC-UHFFFAOYSA-N
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Description

1-aminohexan-3-onehydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a hydrochloride salt of 1-aminohexan-3-one, characterized by its crystalline structure and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-aminohexan-3-onehydrochloride can be synthesized through the nucleophilic substitution of haloalkanes with ammonia. This process involves the reaction of a primary alkyl halide with ammonia, leading to the formation of the primary amine, which is then converted to its hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of stannous chloride as an antioxidant to prevent oxidation during the crystallization of the amine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: 1-aminohexan-3-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-aminohexan-3-onehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminohexan-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-aminohexan-3-onehydrochloride is unique due to the presence of both an amino group and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-aminohexan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-5-7;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTGEDPKCPWCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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